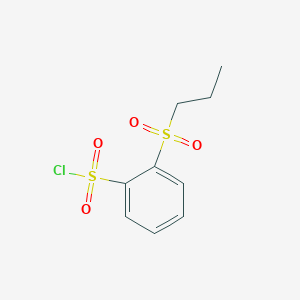
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. This particular compound is notable for its dual sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene derivatives with sulfonyl chlorides. Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides often employs large-scale chlorination processes. For instance, the reaction of benzene with chlorosulfonic acid in the presence of a catalyst can yield high-purity sulfonyl chlorides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, zirconium tetrachloride, and chlorotrimethylsilane. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetone .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl azides, and other sulfone derivatives. These products are often used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a protease inhibitor.
2-(4-Chlorobenzene-1-sulfonyl)-N’-(propane-1-sulfonyl)acetohydrazide: A compound with similar sulfonyl groups used in antibacterial applications.
Uniqueness
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl chloride groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry .
Eigenschaften
CAS-Nummer |
89265-36-1 |
|---|---|
Molekularformel |
C9H11ClO4S2 |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
2-propylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
BAIVBJBDOPOXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
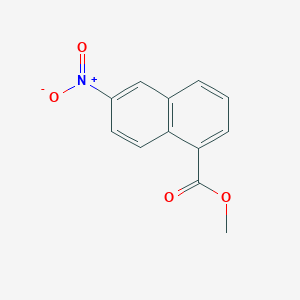
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
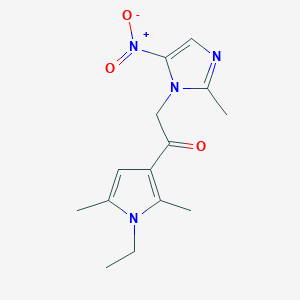
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
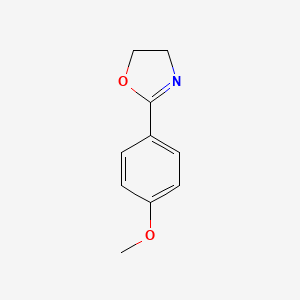
![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
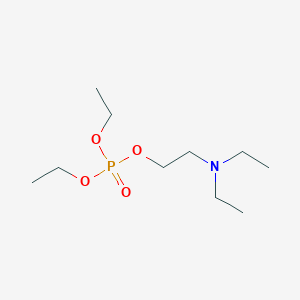
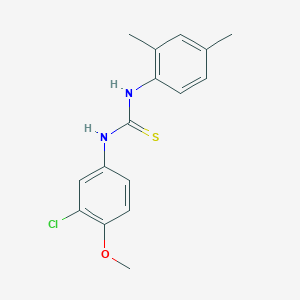
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
